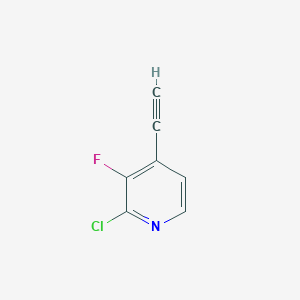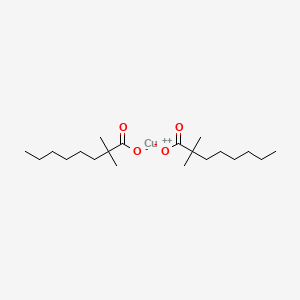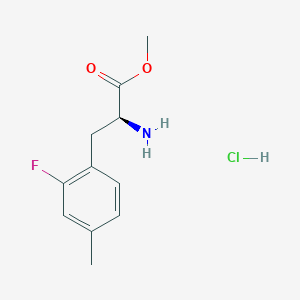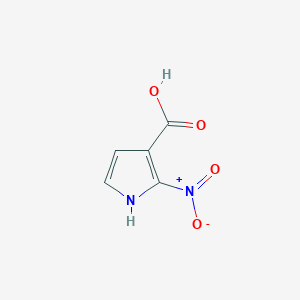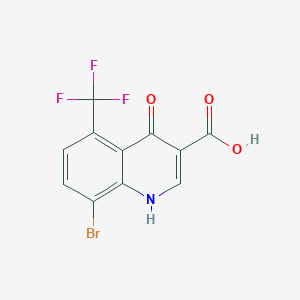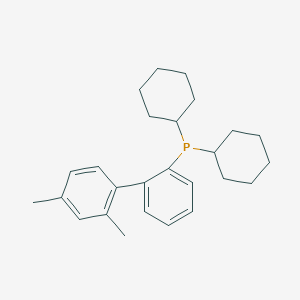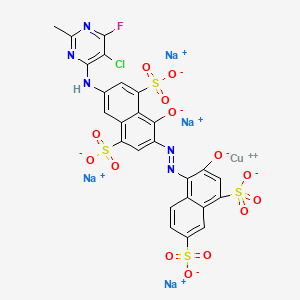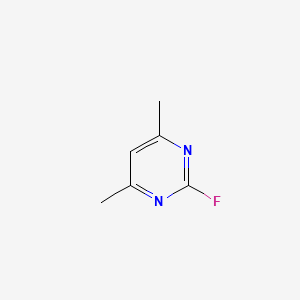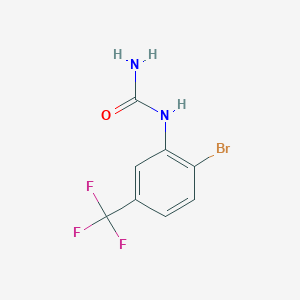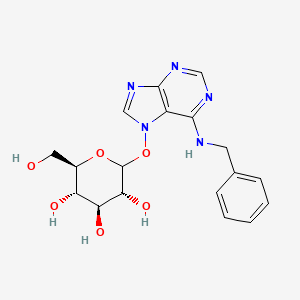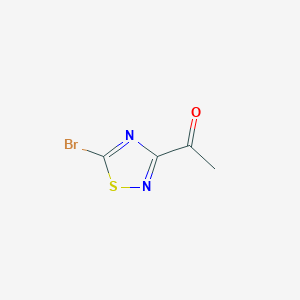
1-(5-Bromo-1,2,4-thiadiazol-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-1,2,4-thiadiazol-3-yl)ethan-1-one is a heterocyclic compound featuring a thiadiazole ring substituted with a bromo group at the 5-position and an ethanone group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(5-Bromo-1,2,4-thiadiazol-3-yl)ethan-1-one can be synthesized through several methods. One common route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-bromo-1,2,4-thiadiazole-3-carboxylic acid with acetic anhydride can yield the desired compound. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions.
Another method involves the reaction of 5-bromo-1,2,4-thiadiazole-3-thiol with chloroacetyl chloride in the presence of a base like triethylamine. This reaction proceeds via nucleophilic substitution, forming the ethanone derivative.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromo-1,2,4-thiadiazol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted thiadiazoles.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with hydrazines or hydrazides to form hydrazones or hydrazides, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substituted Thiadiazoles: Formed through nucleophilic substitution.
Alcohols and Carboxylic Acids: Resulting from reduction and oxidation of the ethanone group.
Hydrazones and Hydrazides: Produced via condensation reactions.
Applications De Recherche Scientifique
1-(5-Bromo-1,2,4-thiadiazol-3-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial, anticancer, and anti-inflammatory compounds.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Agrochemicals: It is explored for its potential use in the synthesis of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-1,2,4-thiadiazol-3-yl)ethan-1-one depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The bromo group and ethanone moiety can facilitate binding to biological targets, enhancing the compound’s efficacy.
Comparaison Avec Des Composés Similaires
1-(5-Bromo-1,2,4-thiadiazol-3-yl)ethan-1-one can be compared with other thiadiazole derivatives such as:
1-(5-Chloro-1,2,4-thiadiazol-3-yl)ethan-1-one: Similar structure but with a chloro group instead of a bromo group, which may affect its reactivity and biological activity.
1-(5-Methyl-1,2,4-thiadiazol-3-yl)ethan-1-one: Contains a methyl group, potentially altering its chemical properties and applications.
1-(5-Phenyl-1,2,4-thiadiazol-3-yl)ethan-1-one: The phenyl group introduces aromaticity, which can influence the compound’s stability and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C4H3BrN2OS |
|---|---|
Poids moléculaire |
207.05 g/mol |
Nom IUPAC |
1-(5-bromo-1,2,4-thiadiazol-3-yl)ethanone |
InChI |
InChI=1S/C4H3BrN2OS/c1-2(8)3-6-4(5)9-7-3/h1H3 |
Clé InChI |
VQAPNTOIONWEMF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NSC(=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



